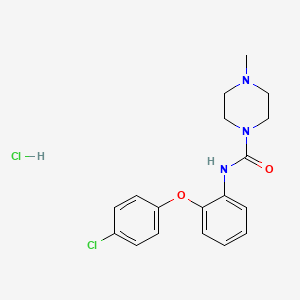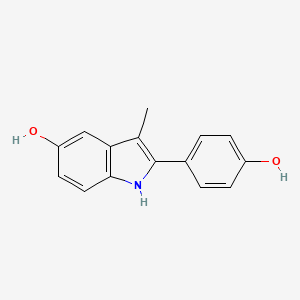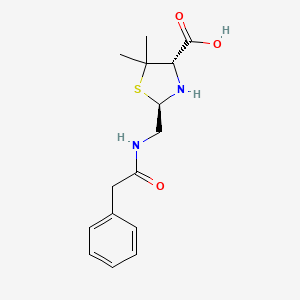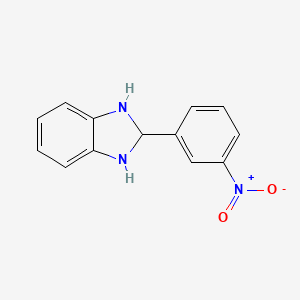
2-Ethoxyoxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyoxirane, also known as Ethyloxirane, is a chemical compound with the molecular formula C4H8O . It is an organic compound that falls under the category of oxiranes .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One method involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which is promoted by triflic acid . Another approach involves a catalytic synthesis of 2-oxazolines from oxetanes . The synthesis of oxiranes, in general, is achieved through the catalytic oxidation of ethylene by air .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom, giving it a molecular weight of 72.1057 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple stages. For instance, the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its chemical structure. The chemistry of a material directly contributes to its interaction with biological environments . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wirkmechanismus
Safety and Hazards
2-Ethoxyoxirane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The future directions of 2-Ethoxyoxirane research are centralized around the development of new oxide compositions capable of featuring simultaneously high CO2 resistance and O2 permeability and the exploitation of phase reactions to create a new conductive phase along the grain boundaries of dual-phase materials .
Eigenschaften
| 53332-61-9 | |
Molekularformel |
C₄H₈O₂ |
Molekulargewicht |
88.11 |
Synonyme |
Ethyl Vinyl Ether Oxide; Ethoxyoxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)

